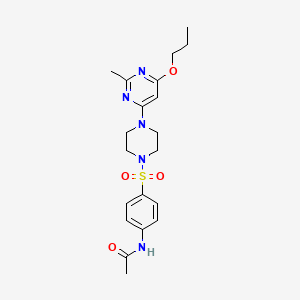
N-(4-((4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H27N5O4S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-((4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, a compound belonging to the class of benzenesulfonamides, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate receptor activity. The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, which may lead to various pharmacological effects including antitumor and anticonvulsant activities.
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a screening against 16 human cancer cell lines, several analogs showed promising growth inhibition rates with GI50 values ranging from 9–38 μM. Notably, modifications to the phenylacetamide moiety enhanced cytotoxicity, particularly in pancreatic cancer models (MiaPaCa2 and BxPC3), where compounds demonstrated moderate activity with GI50 values exceeding 50 μM .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 21 | MCF-7 | 14 |
| 22 | A2780 | >50 |
| 23 | MiaPaCa2 | >50 |
| 24 | HT29 | <25 |
Anticonvulsant Activity
In addition to its antitumor properties, this compound has shown potential as an anticonvulsant agent. In animal models, compounds similar to this one were evaluated for their ability to protect against seizures induced by maximal electroshock (MES). The most active derivatives provided significant protection at doses of 100 mg/kg and exhibited delayed onset but prolonged duration of action .
Table 2: Anticonvulsant Activity in MES Test
| Compound ID | Dose (mg/kg) | Protection Time (h) |
|---|---|---|
| 19 | 100 | 0.5 |
| 20 | 300 | 4 |
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Studies indicate that certain derivatives possess effective antibacterial activity against strains such as Xanthomonas oryzae with EC50 values lower than conventional treatments like bismerthiazol .
Case Studies and Research Findings
- Antitumor Efficacy : A study highlighted the modification of the compound's structure led to enhanced activity against pancreatic cancer cell lines, indicating the importance of structural optimization in drug design .
- Anticonvulsant Studies : Research indicated that compounds with higher lipophilicity showed delayed but prolonged anticonvulsant effects, suggesting that lipophilic properties influence pharmacokinetics and efficacy in CNS-targeted therapies .
- Antibacterial Evaluation : The compound's derivatives demonstrated significant antibacterial activity against agricultural pathogens, showcasing their potential beyond human medicine into agricultural applications .
特性
IUPAC Name |
N-[4-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-4-13-29-20-14-19(21-15(2)22-20)24-9-11-25(12-10-24)30(27,28)18-7-5-17(6-8-18)23-16(3)26/h5-8,14H,4,9-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFFFTWCHMQMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














